molecular formula C14H10O2 B3343655 10-Hydroxyanthrone CAS No. 549-99-5

10-Hydroxyanthrone

Cat. No.: B3343655
CAS No.: 549-99-5
M. Wt: 210.23 g/mol
InChI Key: KOGHAOQITVWULR-UHFFFAOYSA-N
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Description

10-Hydroxyanthrone is an organic compound with the molecular formula C₁₄H₁₀O₂. It is a derivative of anthrone, characterized by the presence of a hydroxyl group at the 10th position of the anthrone structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Hydroxyanthrone can be synthesized through several methods. One common approach involves the reduction of anthraquinone using a suitable reducing agent. For instance, the reduction of anthraquinone with sodium borohydride in the presence of a catalyst can yield this compound . Another method involves the use of Grignard reagents, where anthraquinone reacts with t-butylmagnesium chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and catalysts is crucial to minimize side reactions and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxyanthrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of dihydroxyanthrone or other reduced forms, depending on the reducing agent used.

    Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroxyanthrone or other reduced anthrone derivatives.

    Substitution: Various substituted anthrone derivatives depending on the substituent introduced.

Scientific Research Applications

10-Hydroxyanthrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Hydroxyanthrone involves its interaction with cellular components, leading to various biological effects. It can inhibit the synthesis of DNA and reduce the mitotic activity in hyperplastic epidermis, thereby normalizing the rate of cell proliferation and keratinization . This makes it useful in the treatment of conditions like psoriasis.

Comparison with Similar Compounds

    Dithranol (1,8-dihydroxy-9-anthrone): Known for its use in the treatment of psoriasis.

    Chrysarobin: Historically used for its therapeutic properties but less common today due to its side effects.

10-Hydroxyanthrone stands out due to its unique hydroxyl group position, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

10-hydroxy-10H-anthracen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGHAOQITVWULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970230
Record name 10-Hydroxyanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-99-5
Record name NSC67866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Hydroxyanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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